Ethanamine;tricyclo[5.2.1.02,6]decane
Description
Contextualization within Polycyclic Amine Chemistry
Polycyclic amines are organic compounds that feature an amine group attached to a polycyclic hydrocarbon skeleton. These molecules are distinct from simpler amines due to their constrained conformations and the steric environment around the nitrogen atom. This structural rigidity can influence their basicity, nucleophilicity, and reactivity in profound ways. Polycyclic aromatic amines, for instance, are known for their use as intermediates in the manufacturing of plastics, pharmaceuticals, and pesticides. researchgate.net
The tricyclo[5.2.1.02,6]decane-based amines are a subset of aliphatic polycyclic amines. Unlike their aromatic counterparts, these amines lack a delocalized pi-system, which generally results in different electronic properties and reactivity. The caged structure of the tricyclo[5.2.1.02,6]decane core provides a unique scaffold that has been explored in various fields, from materials science to medicinal chemistry.
Structural Aspects and Nomenclature of Ethanamine;tricyclo[5.2.1.02,6]decane Derivatives
The systematic name "tricyclo[5.2.1.02,6]decane" describes a saturated tricyclic hydrocarbon system consisting of ten carbon atoms. The numbers in the brackets denote the number of carbon atoms in the bridges connecting the two bridgehead carbons. The superscript "2,6" indicates the atoms that form the third ring. This hydrocarbon exists as two stereoisomers: endo and exo. The exo isomer is thermodynamically more stable. wikipedia.org
The term "this compound" suggests an ethanamine (or ethylamine) group attached to the tricyclo[5.2.1.02,6]decane skeleton. A plausible interpretation of this name is N-ethyl-tricyclo[5.2.1.02,6]decanamine, where an ethyl group is bonded to the nitrogen atom of a tricyclo[5.2.1.02,6]decanamine. The position of the amine group on the tricyclodecane framework can vary, leading to different isomers, such as tricyclo[5.2.1.02,6]decan-8-amine.
The synthesis of such a derivative would likely involve the reductive amination of a corresponding ketone, such as tricyclo[5.2.1.02,6]decan-8-one, with ethylamine (B1201723). Alternatively, it could be prepared by the alkylation of the parent amine, tricyclo[5.2.1.02,6]decan-8-amine, with an ethyl halide. The rigid framework of the tricyclodecane cage would be expected to influence the accessibility of the amine's lone pair of electrons, thereby affecting its reactivity.
Historical Development of Tricyclo[5.2.1.02,6]decane Chemistry and Amine Functionalization
The chemistry of tricyclo[5.2.1.02,6]decane is intrinsically linked to its unsaturated precursor, dicyclopentadiene (B1670491) (DCPD). DCPD was first identified in 1885 by Henry Roscoe as a C₁₀H₁₂ hydrocarbon from the pyrolysis of phenol, though its correct structure was not deduced until 1931 by Alder and coworkers. wikipedia.orgwikiwand.comsfchemicals.com Initially sourced from coal tar, DCPD is now primarily obtained as a byproduct of the steam cracking of petroleum fractions to produce ethylene. sfchemicals.com
Dicyclopentadiene is the Diels-Alder dimer of cyclopentadiene (B3395910). sfchemicals.com This dimerization is a reversible reaction, and heating DCPD allows for the regeneration of cyclopentadiene, a versatile reagent in organic synthesis. wikipedia.orgwikiwand.com The functionalization of the tricyclo[5.2.1.02,6]decane skeleton, including the introduction of amine groups, often starts from dicyclopentadiene or its hydrogenated derivatives.
The synthesis of tricyclo[5.2.1.02,6]decan-8-amine, a key intermediate, is typically achieved through the reductive amination of tricyclo[5.2.1.02,6]decan-8-one. This ketone can be prepared from dicyclopentadiene through various synthetic routes. The development of efficient methods for the hydroformylation and subsequent hydrogenation of dicyclopentadiene has been crucial for accessing a range of functionalized tricyclodecane derivatives, including alcohols and aldehydes that can be converted to amines. google.comgoogle.com
Significance of Caged Amine Systems in Contemporary Chemical Research
Caged compounds, including caged amines, are molecules with a three-dimensional, hollow structure that can encapsulate other molecules or possess functional groups within a sterically defined environment. numberanalytics.com This unique topology leads to a variety of applications in modern chemical research.
In materials science, the rigid and well-defined structure of caged amines makes them excellent building blocks for the synthesis of advanced polymers, resins, and porous materials like metal-organic frameworks (MOFs). numberanalytics.com These materials can exhibit enhanced thermal stability, mechanical strength, and specific adsorption properties. For example, polymers incorporating the tricyclo[5.2.1.02,6]decane structure have been shown to have high glass transition temperatures and refractive indices. google.com
In medicinal chemistry, the three-dimensional shape of caged amines allows them to act as scaffolds for the design of new drugs. Their rigid structure can lead to highly specific interactions with biological targets such as enzymes and receptors. Adamantane-based amines, which share structural similarities with tricyclo[5.2.1.02,6]decane amines, have been investigated as drugs targeting the central nervous system due to their high lipid solubility.
Furthermore, caged compounds are utilized in "photorelease technology," where a biologically active molecule is rendered inactive by being attached to a photolabile "cage." nih.govhellobio.com Irradiation with light removes the cage and releases the active molecule with high spatial and temporal control. While this application is more developed for other types of cages, the principle could be extended to tricyclo[5.2.1.02,6]decane-based systems. The development of photoactivatable pharmacological agents containing tertiary amines highlights the ongoing interest in controlling the activity of amine-containing compounds in biological systems. nih.gov
Interactive Data Tables
Below are tables summarizing key properties of tricyclo[5.2.1.02,6]decane and some of its derivatives.
Table 1: Properties of Tricyclo[5.2.1.02,6]decane and Related Derivatives
Note: Data for "this compound" is not available; properties of the parent amine are provided as an estimate.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| exo-Tricyclo[5.2.1.02,6]decane | C₁₀H₁₆ | 136.23 | Principal component of JP-10 jet fuel. acs.org |
| Tricyclo[5.2.1.02,6]decan-8-amine | C₁₀H₁₇N | 151.25 | A primary amine with a rigid tricyclic skeleton. |
| Tricyclo[5.2.1.02,6]decan-8-one | C₁₀H₁₄O | 150.22 | A ketone precursor for amine synthesis. |
| 4,8-Bis(hydroxymethyl)tricyclo[5.2.1.02,6]decane | C₁₂H₂₀O₂ | 196.29 | Used in the synthesis of polymers and photoresists. chemicalbook.com |
| Ethyl tricyclo[5.2.1.02,6]decane-2-carboxylate | C₁₃H₂₀O₂ | 208.30 | A derivative with applications in perfumery. google.comnih.gov |
Table 2: Synthesis Methods for Tricyclo[5.2.1.02,6]decan-8-amine
These methods could be adapted for the synthesis of N-ethyl-tricyclo[5.2.1.02,6]decanamine by using ethylamine in the reductive amination step.
| Method | Starting Material | Reagents | Typical Yield | Reference |
| Reductive Amination | Tricyclo[5.2.1.02,6]decan-8-one | Amine, H₂, Pt/C or PtO₂ | 85-92% | |
| Oxime Reduction | Tricyclo[5.2.1.02,6]decan-8-one Oxime | LiAlH₄ or Raney Ni/H₂ | 78-82% |
Structure
3D Structure of Parent
Properties
Molecular Formula |
C14H30N2 |
|---|---|
Molecular Weight |
226.40 g/mol |
IUPAC Name |
ethanamine;tricyclo[5.2.1.02,6]decane |
InChI |
InChI=1S/C10H16.2C2H7N/c1-2-9-7-4-5-8(6-7)10(9)3-1;2*1-2-3/h7-10H,1-6H2;2*2-3H2,1H3 |
InChI Key |
MPYOXCAHVAWKKU-UHFFFAOYSA-N |
Canonical SMILES |
CCN.CCN.C1CC2C3CCC(C3)C2C1 |
Origin of Product |
United States |
Advanced Synthetic Strategies for Ethanamine;tricyclo 5.2.1.02,6 Decane
Synthesis of the Tricyclo[5.2.1.02,6]decane Core and Key Intermediates
The construction of the saturated tricyclo[5.2.1.02,6]decane skeleton is the foundational step, typically achieved through the manipulation of dicyclopentadiene (B1670491).
Dicyclopentadiene as a Foundational Synthon for Tricyclo[5.2.1.02,6]decane Frameworks
Dicyclopentadiene (DCPD), readily available from the dimerization of cyclopentadiene (B3395910), is the principal starting material for synthesizing the tricyclo[5.2.1.02,6]decane core. google.comresearchgate.net The dimerization of cyclopentadiene is a reversible Diels-Alder reaction that primarily yields the endo isomer. nih.govresearchgate.net At temperatures around 170°C, dicyclopentadiene undergoes a retro-Diels-Alder reaction to regenerate the cyclopentadiene monomer. nih.govwvu.edu
The conversion of dicyclopentadiene to the saturated tricyclo[5.2.1.02,6]decane (also known as tetrahydrodicyclopentadiene) is accomplished through catalytic hydrogenation. This process typically occurs in a stepwise manner. researchgate.netresearchgate.net The more strained double bond in the norbornene moiety of dicyclopentadiene is hydrogenated first, yielding endo-tricyclo[5.2.1.02,6]dec-3-ene. researchgate.netrcsi.science Subsequent hydrogenation of the remaining double bond affords the final saturated product, endo-tricyclo[5.2.1.02,6]decane. researchgate.netrcsi.sciencestomuniver.ru Palladium-based catalysts, such as Pd on alumina (B75360) (Pd/γ-Al2O3) or carbon (Pd/C), are commonly employed for this transformation, ensuring high selectivity and conversion under mild conditions. researchgate.netresearchgate.net The reaction proceeds quantitatively, with the norbornene skeleton remaining intact throughout the process. researchgate.net
| Catalyst | Substrate | Product | Conditions | Yield | Reference |
| Pd/γ-Al2O3 | endo-Dicyclopentadiene | endo-Tricyclo[5.2.1.02,6]decane | Heptane, 76°C | Quantitative | researchgate.net |
| Ni-SOD | endo-Dicyclopentadiene | endo-Tricyclo[5.2.1.02,6]decane | Solvent-free, 90°C, 10 bar H2 | 99.5% | researchgate.net |
Stereoselective Control in Polycyclic Scaffold Construction
Stereoselectivity is a critical aspect of synthesizing derivatives of the tricyclo[5.2.1.02,6]decane framework. The initial Diels-Alder dimerization of cyclopentadiene heavily favors the formation of the endo adduct due to kinetic control, a preference explained by secondary orbital interactions. nih.govwvu.educhemconnections.org While the exo isomer is thermodynamically more stable, its formation is significantly slower at moderate temperatures. nih.gov
Further functionalization of the tricyclic core often requires precise stereochemical control. For instance, in the synthesis of specific functionalized derivatives, Lewis acids can be used to catalyze Diels-Alder reactions at low temperatures, enhancing the selectivity for the desired stereoisomer. nih.gov The stereoselectivity of subsequent reactions, such as nucleophilic additions to ketone derivatives of the tricyclic system, can be influenced by steric hindrance and the electronic nature of substituents on the scaffold. researchgate.net For example, the synthesis of various optically pure cis-hydrindanes has been demonstrated from tricyclo[5.2.1.02,6]decan-10-one derivatives, highlighting the importance of stereoselective transformations. deepdyve.comrsc.org
Functionalization Methodologies for Amine Introduction onto the Tricyclo[5.2.1.02,6]decane Moiety
Once the tricyclic core is established, the introduction of the ethanamine group can be achieved through several strategic pathways.
Hydroformylation and Subsequent Reductive Amination Pathways
A prominent method for introducing an aminomethyl group, which can be a precursor to the ethanamine moiety, is through the hydroformylation of an unsaturated tricyclodecene intermediate, followed by reductive amination. google.comresearchgate.net This process involves the addition of a formyl group (–CHO) and a hydrogen atom across a double bond.
The hydroformylation of dicyclopentadiene can be performed in a two-stage process. First, the more reactive norbornene double bond is hydroformylated to produce 8(9)-formyl-tricyclo[5.2.1.02,6]dec-3-ene. google.comgoogle.comgoogle.com This intermediate can then undergo a second hydroformylation at the remaining double bond to yield 3(4),8(9)-bisformyl-tricyclo[5.2.1.02,6]decane. google.comgoogle.com The resulting aldehyde(s) can then be converted to amines via reductive amination. google.com This involves the reaction of the aldehyde with an amine (like ethylamine) in the presence of a reducing agent (typically hydrogen and a catalyst) to form the C-N bond. For example, the synthesis of 3(4),8(9)-bis(aminomethyl)tricyclo-[5.2.1.0(2,6)]decane (TCD-diamine) is achieved through this sequence. google.comresearchgate.net
| Reaction | Catalyst System | Substrate | Product | Yield | Reference |
| Hydroformylation/Reductive Amination | Rhodium/SulfoXantphos | 1-Decene/Diethylamine | N,N-diethylundecyl-1-amine | 61% (average over 60h) | researchgate.net |
| Hydroaminomethylation | Ru3(CO)12/Phosphine (B1218219) Ligand | Dicyclopentadiene/Aqueous Ammonia (B1221849) | TCD-Diamine | up to 29% | researchgate.net |
Direct Amination and Catalytic C-N Bond Forming Reactions
Direct methods for forming C-N bonds on the tricyclic scaffold are also being explored. These can involve the amination of pre-functionalized derivatives, such as tricyclic halides or ketones. A patented method describes the direct reductive amination of tricyclo[5.2.1.02,6]decan-8(9)-one with various amines under hydrogen pressure using a platinum-supported catalyst, achieving yields of 85-92%.
Modern catalytic systems, including those based on nickel and other transition metals, facilitate C-N bond formation under increasingly mild conditions. nih.gov Catalyst-free methods for C-N bond formation are also emerging, often utilizing the inherent reactivity of specific functional groups under biocompatible conditions, which represents a green and atom-economical approach. rsc.org
Multi-Component Reactions in Ethanamine;tricyclo[5.2.1.02,6]decane Synthesis
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, offer an efficient strategy for synthesizing complex molecules. organic-chemistry.org While specific examples for the direct synthesis of "this compound" via MCRs are not extensively documented in the provided results, the principles can be applied.
For instance, a reaction involving a tricyclo[5.2.1.02,6]decane-derived aldehyde or ketone, an amine (ethylamine), and a third component (e.g., an isocyanide in a Ugi reaction or a carbonyl compound in a Mannich reaction) could potentially assemble the target structure in a highly convergent manner. organic-chemistry.org The development of such MCRs is a key area of modern organic synthesis, aiming to improve efficiency and reduce waste.
Asymmetric Synthesis of Enantiomerically Pure this compound Isomers
The generation of enantiomerically pure isomers of this compound is of paramount importance, as the biological activity of chiral molecules is often confined to a single enantiomer. Advanced asymmetric synthesis and resolution techniques have been developed to obtain these highly valuable compounds.
One notable approach involves the enantioselective synthesis of tricyclic amino acid derivatives built upon a rigid 4-azatricyclo[5.2.1.02,6]decane skeleton. mdpi.comhims-biocat.eu This method starts from the inexpensive starting material, endo-carbic anhydride (B1165640), and proceeds through a key chiral intermediate, (1R,2S,6S,7R)-4-azatricyclo[5.2.1.02,6]decan-8-one. mdpi.comhims-biocat.eu The critical step for inducing asymmetry is the desymmetrization of a meso-alkene intermediate via a Hayashi hydrosilylation/oxidation protocol. This reaction sequence has been shown to produce the desired chiral alcohol with a high enantiomeric excess (ee). mdpi.comhims-biocat.eu
Another powerful strategy for accessing enantiopure tricyclo[5.2.1.02,6]decane derivatives is through enzymatic kinetic resolution. researchgate.net This method has been successfully applied to 3,10-dioxygenated tricyclo[5.2.1.02,6]decane precursors. The process utilizes the high stereoselectivity of enzymes, such as lipase (B570770) PS immobilized on Celite, to effect a transesterification reaction that selectively acylates one enantiomer of a racemic alcohol, allowing for the separation of the two enantiomers. researchgate.net This enzymatic approach offers a practical route to optically pure building blocks that can be further elaborated to the desired amine.
Chiral amines are fundamental in asymmetric synthesis, often serving as chiral auxiliaries or bases. organic-chemistry.orgacs.org The development of reagents like tert-butanesulfinamide (tBS) has provided a reliable method for the asymmetric synthesis of a wide array of chiral amines from simple starting materials. organic-chemistry.org The general three-step process involves condensation with a carbonyl compound, diastereoselective nucleophilic addition, and subsequent cleavage of the sulfinyl group to afford the chiral amine. organic-chemistry.org
Table 1: Key Strategies in Asymmetric Synthesis of Tricyclo[5.2.1.02,6]decane Derivatives
| Method | Key Reagents/Catalysts | Achieved Enantiomeric Excess (ee) | Reference |
| Enantioselective Hydrosilylation/Oxidation | [Pd(C3H5)Cl]2, (R)-MOP, HSiCl3 | 85% | mdpi.comhims-biocat.eu |
| Enzymatic Kinetic Resolution | Lipase PS on Celite | --- | researchgate.net |
| tert-Butanesulfinamide (tBS) Method | tert-Butanesulfinamide | High (general method) | organic-chemistry.org |
Sustainable and Green Chemistry Approaches in Tricyclic Amine Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like tricyclic amines to minimize environmental impact and enhance safety and efficiency. mdpi.comresearchgate.netnih.gov These approaches focus on aspects such as the use of renewable feedstocks, atom economy, catalysis, and the reduction of hazardous waste. youtube.com
Biocatalysis stands out as a key green technology for amine synthesis. mdpi.comnih.gov Enzymes such as transaminases, imine reductases, and monoamine oxidases offer highly selective and environmentally benign routes to chiral amines. hims-biocat.eu The use of biocatalysts can lead to safer, more efficient, and cost-effective manufacturing processes for amine-containing compounds. mdpi.com For instance, reductive aminases from fungi have been identified that can utilize ammonia directly, providing a direct and atom-efficient pathway to primary amines.
Flow chemistry , or continuous flow processing, presents another significant advancement in the sustainable synthesis of amines. organic-chemistry.orgacs.orgnih.gov This technology offers superior control over reaction parameters such as temperature and mixing, leading to improved yields, selectivity, and safety, especially when handling hazardous reagents or intermediates. organic-chemistry.orgnih.gov Continuous flow systems can facilitate the in-situ generation and immediate reaction of unstable intermediates, such as N-chloramines, thereby avoiding their isolation and associated risks. nih.gov The precise control over reaction time in flow reactors can also prevent over-alkylation, a common side reaction in batch amine synthesis.
The development of heterogeneous catalysts is another cornerstone of green amine synthesis. rsc.org Solid-supported catalysts can be easily separated from the reaction mixture and recycled, reducing waste and cost. For example, nickel single atoms supported on carbon nitride have been shown to be effective catalysts for C(sp2)-C(sp3) coupling reactions, which are crucial for the synthesis of complex organic molecules.
Furthermore, the application of green metrics toolkits , such as the CHEM21 toolkit, allows for the quantitative assessment of the environmental impact of different synthetic routes. rsc.org This enables chemists to make informed decisions and design more sustainable synthetic pathways from the outset. By considering factors like atom economy, E-factor (environmental factor), and process mass intensity, researchers can systematically evaluate and optimize the "greenness" of a synthesis. rsc.org
Table 2: Comparison of Green Chemistry Approaches in Amine Synthesis
| Approach | Key Advantages | Example Application | Reference |
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste | Asymmetric synthesis of chiral amines using transaminases | mdpi.comnih.gov |
| Flow Chemistry | Enhanced safety, improved control and scalability, potential for automation | In-situ generation and reaction of unstable intermediates | organic-chemistry.orgnih.gov |
| Heterogeneous Catalysis | Catalyst recyclability, simplified product purification | Use of supported metal catalysts for coupling reactions | rsc.org |
| Green Metrics | Quantitative assessment of sustainability, informed process design | Evaluation of synthetic routes using the CHEM21 toolkit | rsc.org |
Elucidation of Chemical Reactivity and Mechanistic Pathways of Ethanamine;tricyclo 5.2.1.02,6 Decane
Reactivity Profiles of the Amine Functionality
The reactivity of an amine group on the tricyclo[5.2.1.02,6]decane cage is governed by the lone pair of electrons on the nitrogen atom and the significant steric bulk imparted by the rigid, three-dimensional hydrocarbon framework.
Nucleophilic and Brønsted Basic Properties in Organic Reactions
All amines possess an active lone pair of electrons on the highly electronegative nitrogen atom, which allows them to act as nucleophiles—species that attack positively charged or electron-deficient centers in other molecules. chemguide.co.uk When an amine uses this lone pair to form a bond with a proton (H+), it is acting as a Brønsted base. masterorganicchemistry.com
The basicity and nucleophilicity of amines are influenced by several factors, including electronic effects and steric hindrance. fiveable.meyoutube.com For an amine attached to the bulky tricyclo[5.2.1.02,6]decane cage, steric hindrance is a major consideration. masterorganicchemistry.com While the tricyclodecyl group is electron-donating, which tends to increase basicity, its size can impede the nitrogen's ability to approach and attack electrophiles. masterorganicchemistry.comyoutube.com This makes the amine less nucleophilic than might be expected based on its basicity alone. masterorganicchemistry.com
Generally, primary amines (RNH2) are more nucleophilic than secondary amines (R2NH), which are in turn more nucleophilic than tertiary amines (R3N), primarily due to decreasing steric accessibility. fiveable.me However, for Brønsted basicity, which involves attack on a small proton, secondary amines are often the most basic, representing a balance between electron-donating effects from alkyl groups and steric factors that affect solvation of the resulting conjugate acid. youtube.comstackexchange.com
Table 1: Factors Influencing Amine Reactivity
| Property | Definition | Influence of Tricyclo[5.2.1.02,6]decane Cage |
|---|---|---|
| Nucleophilicity | Ability to donate an electron pair to an electrophile (any atom other than H). masterorganicchemistry.com | Significantly reduced due to steric hindrance from the bulky cage, making it less reactive towards large electrophiles. masterorganicchemistry.com |
| Brønsted Basicity | Ability to donate an electron pair specifically to a proton (H+). masterorganicchemistry.com | Maintained or slightly enhanced by the electron-donating nature of the alkyl cage; less sensitive to steric hindrance due to the small size of the proton. stackexchange.com |
Derivatization Reactions (e.g., Alkylation, Acylation, Condensation)
The nucleophilic nature of the amine group on the tricyclo[5.2.1.02,6]decane scaffold allows it to undergo a variety of derivatization reactions.
Alkylation: Primary and secondary amines can react with alkyl halides in nucleophilic substitution reactions (SN2) to form more substituted amines. libretexts.org The reaction proceeds by the amine's lone pair attacking the electrophilic carbon of the alkyl halide. youtube.com However, these reactions can be difficult to control, often resulting in a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts, as the product amine can also act as a nucleophile. chemguide.co.uklibretexts.org
Acylation: A more controlled and high-yielding reaction involves the acylation of primary and secondary amines with acid chlorides or acid anhydrides. libretexts.org This reaction forms amides and is typically rapid at room temperature. libretexts.org Unlike alkylation, over-acylation does not occur because the resulting amide is significantly less nucleophilic than the starting amine. libretexts.org
Condensation: Amines can undergo condensation reactions with carbonyl compounds like aldehydes and ketones. The direct reaction with a carboxylic acid is challenging because the basic amine tends to deprotonate the acid, forming an unreactive salt. libretexts.org However, heating this ammonium carboxylate salt above 100°C can drive off water to form an amide. libretexts.orgyoutube.com A more common laboratory method involves using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) to activate the carboxylic acid, facilitating amide bond formation. libretexts.org Amines also play a role in promoting the condensation of other molecules, such as silicic acid, by altering reaction pathways. acs.org
Transformations Involving the Tricyclo[5.2.1.02,6]decane Cage System
The rigid and strained polycyclic structure of the tricyclo[5.2.1.02,6]decane cage makes it susceptible to unique transformations, particularly under acidic or thermal conditions.
Skeletal Rearrangements and Isomerization Pathways
The tricyclo[5.2.1.02,6]decane framework is known for its high reactivity and tendency to rearrange into the thermodynamically more stable adamantane (B196018) structure, especially in the presence of acid catalysts like aluminum chloride (AlCl3) or ionic liquids. researchgate.netresearchgate.netresearchgate.net This isomerization proceeds through a series of carbocation intermediates. The process involves both configurational isomerization (e.g., endo to exo) and skeletal rearrangements that ultimately lead to the diamondoid structure of adamantane or its alkylated derivatives. researchgate.netacs.org The specific distribution of products can be influenced by reaction conditions such as temperature and catalyst acidity. researchgate.net
Table 2: Isomerization of Tricyclo[5.2.1.02,6]decane
| Catalyst System | Product | Significance |
|---|---|---|
| Ionic Liquid [Et3NH]+[Al2Cl7]−—CuSO4 | Adamantane | Efficient synthesis of adamantane from a readily available precursor. researchgate.net |
| Pt/H-USY Zeolites | Adamantane Products | Demonstrates the use of solid acid catalysts for ring rearrangement. acs.org |
C-H Activation and Site-Selective Functionalization Strategies
Direct functionalization of the C-H bonds of the saturated tricyclo[5.2.1.02,6]decane cage is a powerful method for creating valuable derivatives. The cage possesses several distinct carbon sites, including bridgehead carbons, which makes site-selectivity a key challenge. acs.org Computational studies have determined the C-H bond dissociation energies for various positions on the cage, providing insight into which sites are more susceptible to radical abstraction. acs.orgresearchgate.net For instance, the bridgehead C1-H bond is significantly stronger (107.2 kcal/mol) than the C3-H bond (98.0 kcal/mol), indicating the latter is an easier site to functionalize via radical pathways. acs.orgresearchgate.net Catalytic methods, such as those employing transition metals, are actively being explored for the direct borylation and arylation of such rigid scaffold molecules. researchgate.netacs.org
Thermal and Oxidative Decomposition Mechanisms
The thermal stability of the tricyclo[5.2.1.02,6]decane cage is a subject of significant research, as it is the main component of the high-energy-density jet fuel JP-10. acs.orgbohrium.com Its thermal decomposition is a non-branched radical chain reaction that begins with the breaking of a C-C bond in one of the cyclopentane (B165970) rings. bohrium.comclinpractice.ru The kinetics of this gas-phase decomposition follow a first-order reaction model. bohrium.com
Oxidative decomposition can occur through various pathways, including atmospheric oxidation by radicals (hydroxyl, nitrate) and ozone, or through biological degradation by certain fungi and microorganisms. usda.govresearchgate.netmit.edunih.gov The oxidation of polycyclic hydrocarbons often proceeds through the formation of epoxides, diols, and quinones. mit.edunih.gov In some cases, photochemical processes can trigger or accelerate the degradation of these compounds. nih.gov The presence of an amine substituent on the cage would likely influence these decomposition pathways, though specific mechanisms for the aminated derivative are not widely documented.
Catalytic Applications and Ligand Effects in Organic Transformations
The rigid, three-dimensional framework of tricyclo[5.2.1.02,6]decane and its derivatives has garnered interest in the field of catalysis, not as direct catalysts themselves, but as foundational scaffolds for the design of specialized ligands and as substrates in significant catalytic transformations. The unique steric and electronic properties imparted by this cage-like structure influence the reactivity and selectivity of a variety of organic reactions.
Derivatives of tricyclo[5.2.1.02,6]decane, particularly those functionalized with amine or phosphine (B1218219) groups, are explored as ligands in coordination chemistry and asymmetric catalysis. The fixed spatial arrangement of the tricyclic skeleton can create a well-defined chiral environment around a metal center, which is crucial for enantioselective synthesis. For instance, chiral synthons derived from the enzymatic desymmetrization of meso-exo-3,5-dihydroxymethylenetricyclo[5.2.1.02,6]decane are valuable intermediates for creating chiral ligands. ufrgs.br
One notable application involves the synthesis of polycyclic phospholanes. In a one-pot synthesis, norbornane-annulated phospholanes can be created, such as 3-phenyl-3-phosphatricyclo[5.2.1.02,6]decane. This phospholane (B1222863) can then act as a ligand, for example, in the formation of a molybdenum complex, L2Mo(CO)4, demonstrating its utility in organometallic chemistry. bohrium.com
Furthermore, amino-functionalized tricyclo[5.2.1.02,6]decanes, such as bis(aminomethyl)tricyclo[5.2.1.02,6]decane, are recognized for their potential as ligands in coordination chemistry due to the presence of basic amine groups on a rigid scaffold. cymitquimica.com
The tricyclo[5.2.1.02,6]decane framework is also central to several catalytic transformations where it acts as the substrate. A key industrial process is the hydroformylation of dicyclopentadiene (B1670491) (endo-tricyclo[5.2.1.02,6]deca-3,8-diene) to produce aldehydes like 8(9)-formyl-tricyclo[5.2.1.02,6]dec-3-ene and subsequently 3(4),8(9)-bisformyl-tricyclo[5.2.1.02,6]decane. google.com These reactions are typically catalyzed by rhodium complexes with phosphine or phosphite (B83602) ligands. The choice of ligand is critical in controlling the selectivity and efficiency of the hydroformylation process. google.com
Another significant catalytic application is the synthesis of amines from the tricyclo[5.2.1.02,6]decane skeleton. For example, tricyclo[5.2.1.02,6]decan-8-amine can be synthesized via the direct reductive amination of tricyclo[5.2.1.02,6]decan-8-one. This reaction utilizes a platinum-supported catalyst under hydrogen pressure.
The synthesis of primary diamines, such as 3(4),8(9)-bis(aminomethyl)tricyclo-[5.2.1.02,6]decane (TCD-diamine), has been achieved through an orthogonal tandem amination reaction of dicyclopentadiene. researchgate.net This process involves a Rh/Ru-catalyzed bis-hydroaminomethylation. The development of such catalytic systems is crucial for producing valuable monomers for polymer synthesis. researchgate.net
Additionally, nickel-catalyzed asymmetric domino cyclization reactions have been developed to construct bridged tricyclo[5.2.1.01,5]decane skeletons, highlighting the role of transition metal catalysis in accessing complex polycyclic structures. nih.gov The isomerization of tricyclo[5.2.1.02,6]decane to adamantane is another important catalytic process, which can be achieved using ionic liquids or other acid catalysts. researchgate.net
The following tables summarize some of the key catalytic transformations involving tricyclo[5.2.1.02,6]decane derivatives.
Table 1: Catalytic Synthesis of Tricyclo[5.2.1.02,6]decane Derivatives
| Product | Substrate | Catalyst System | Reaction Type | Yield | Reference |
|---|---|---|---|---|---|
| tricyclo[5.2.1.02,6]decan-8-amine | tricyclo[5.2.1.02,6]decan-8(9)-one | Pt/C or PtO₂ | Reductive Amination | 85-92% | |
| 3(4),8(9)-bis(aminomethyl)tricyclo-[5.2.1.02,6]decane | dicyclopentadiene | Rh/Ru catalyst | Bis-hydroaminomethylation | up to 29% | researchgate.net |
| 3(4),8(9)-dihydroxymethyl-tricyclo[5.2.1.02,6]decane | dicyclopentadiene | Rhodium complexes with phosphorus ligands | Hydroformylation followed by Hydrogenation | - | google.com |
| Bridged tricyclo[5.2.1.01,5]decanes | 1,6-enynes | Nickel catalyst | Asymmetric Domino Cyclization | Good | nih.gov |
Table 2: Tricyclo[5.2.1.02,6]decane Derivatives as Ligands
| Ligand | Metal | Application | Reference |
|---|---|---|---|
| 3-phenyl-3-phosphatricyclo[5.2.1.02,6]decane | Molybdenum (Mo) | Formation of L₂Mo(CO)₄ complex | bohrium.com |
| Chiral derivatives from meso-exo-3,5-dihydroxymethylenetricyclo[5.2.1.02,6]decane | - | Chiral synthons for asymmetric synthesis | ufrgs.br |
Comprehensive Spectroscopic and Analytical Data for Ethanamine;tricyclo[5.2.1.02,6]decane Remains Elusive in Scientific Literature
A thorough review of scientific databases and literature reveals a significant lack of specific experimental data for the chemical compound this compound. While the tricyclo[5.2.1.02,6]decane core structure is a component of various molecules documented in chemical research, detailed analytical and spectroscopic characterization for its direct ethanamine derivative is not publicly available. Consequently, an article detailing its specific spectroscopic properties as requested cannot be accurately generated.
The name "this compound" is itself ambiguous, as it does not specify the precise point of attachment or the stereochemistry (endo/exo) of the ethanamine group on the tricycloalkane skeleton. These structural details are critical as they profoundly influence the compound's spectroscopic fingerprint.
Available scientific literature discusses various derivatives of the tricyclo[5.2.1.02,6]decane system, including ketones, alcohols, and more complex substituted structures. researchgate.netchemicalbook.comnih.gov For instance, studies on tricyclo[5.2.1.02,6]decan-8-one provide clear spectroscopic data, including ¹H NMR and mass spectrometry. chemicalbook.com Similarly, the parent hydrocarbon, exo-tricyclo[5.2.1.0(2.6)]decane, has been characterized. nist.govnist.gov There is also research on complex derivatives used in polymer synthesis, such as Tricyclo[5.2.1.02,6]decanedimethanol diacrylate. chemicalbook.com
However, the spectroscopic data from these related but distinct molecules cannot be extrapolated to represent this compound. The introduction of an ethanamine functional group, and the unspecified nature of its linkage, would result in unique and unpredictable:
NMR Chemical Shifts: The electronic environment of each proton and carbon atom would be unique.
Mass Spectrometry Fragmentation: The molecule would fragment in a pattern characteristic of the specific isomer.
Vibrational Frequencies: The FT-IR and Raman spectra would show distinct bands corresponding to the N-H and C-N bonds, among others.
Crystallographic Structure: The solid-state packing and molecular geometry would be entirely different.
Without dedicated synthesis and subsequent analytical characterization of the specific isomers of this compound, any attempt to populate the requested article sections would be speculative and scientifically unsound. Adherence to the principles of accuracy and data integrity prevents the creation of an article based on non-existent or inappropriate data.
Therefore, we must conclude that the advanced spectroscopic and analytical characterization of this compound is not available in the current body of scientific literature.
Advanced Spectroscopic and Analytical Characterization of Ethanamine;tricyclo 5.2.1.02,6 Decane
Advanced Chromatographic Techniques (e.g., GC-MS, HPLC) for Purity Assessment and Isomer Separation
The purity and isomeric composition of Ethanamine;tricyclo[5.2.1.02,6]decane are critical parameters that define its chemical identity and potential applications. Advanced chromatographic techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), are indispensable tools for the comprehensive characterization of this compound. These methods allow for the effective separation of the primary amine from impurities and the resolution of its potential stereoisomers.
Due to the inherent nature of the tricyclo[5.2.1.02,6]decane core, this compound can exist as a mixture of exo and endo isomers. The spatial orientation of the ethanamine substituent relative to the bridged ring system significantly influences the molecule's physical and chemical properties. Therefore, the ability to separate and quantify these isomers is of paramount importance.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, GC-MS can be employed to assess its purity by separating it from residual starting materials, by-products, and degradation products. Furthermore, with the appropriate chromatographic conditions, it can facilitate the separation of the exo and endo isomers.
Given the polar nature of the primary amine group, which can lead to peak tailing and poor chromatographic resolution on standard non-polar columns, derivatization is often a necessary step prior to GC-MS analysis. sigmaaldrich.com Acylation or silylation are common derivatization strategies for amines, which increase their volatility and improve peak shape. researchgate.net For instance, reaction with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or an acylating agent such as trifluoroacetic anhydride (B1165640) (TFAA) would yield a less polar derivative suitable for GC analysis. sigmaaldrich.comresearchgate.net
The mass spectrometer detector provides crucial structural information. The electron ionization (EI) mass spectrum of the derivatized this compound would exhibit a characteristic fragmentation pattern, allowing for unambiguous identification. The molecular ion peak would confirm the molecular weight of the derivative, while fragment ions would correspond to specific structural motifs of the tricyclic cage and the derivatized ethanamine side chain. Isomers, while having identical mass spectra, can be distinguished by their different retention times on the GC column.
Illustrative GC-MS Analytical Parameters:
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890A or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar |
| Injector Temperature | 250 °C |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium, constant flow 1.0 mL/min |
| Mass Spectrometer | Agilent 5975C or equivalent |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Mass Range | m/z 40-550 |
| Transfer Line Temp. | 280 °C |
Hypothetical GC-MS Data for Derivatized this compound:
| Compound | Derivatizing Agent | Retention Time (min) | Key Mass Fragments (m/z) |
| exo-Ethanamine;tricyclo[5.2.1.02,6]decane | TFAA | 12.5 | M+, [M-CF3]+, fragments of tricyclic core |
| endo-Ethanamine;tricyclo[5.2.1.02,6]decane | TFAA | 12.8 | M+, [M-CF3]+, fragments of tricyclic core |
| Impurity 1 (e.g., Tricyclo[5.2.1.02,6]decanemethanol) | TFAA | 11.9 | M+, [M-CF3CO]+, fragments of tricyclic core |
High-Performance Liquid Chromatography (HPLC)
HPLC is a complementary technique to GC-MS and is particularly useful for the analysis of less volatile compounds or for non-destructive sample analysis. A significant challenge in the HPLC analysis of this compound is its lack of a strong chromophore, making detection by standard UV-Vis detectors difficult. nih.gov To overcome this, pre-column or post-column derivatization with a UV-active or fluorescent tag is typically employed. thermofisher.com
Common derivatizing reagents for primary amines in HPLC include o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and dansyl chloride. nih.govthermofisher.com These reagents react with the amine to form a highly fluorescent or UV-absorbent derivative, enabling sensitive detection. researchgate.net
Reversed-phase HPLC (RP-HPLC) is the most common mode for the separation of such derivatives. The separation of the exo and endo isomers can be achieved by optimizing the mobile phase composition and selecting an appropriate column. The subtle differences in the polarity and shape of the isomers can lead to differential interactions with the stationary phase, resulting in their separation. Chiral HPLC columns could also be explored for the separation of enantiomers, should the synthesis result in a racemic mixture.
Illustrative HPLC Analytical Parameters:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | Fluorescence Detector (FLD) or Diode Array Detector (DAD) |
| Derivatizing Agent | o-Phthalaldehyde (OPA) with a thiol (e.g., N-acetyl-L-cysteine) |
Hypothetical HPLC Data for Derivatized this compound:
| Compound | Derivatizing Agent | Retention Time (min) | Detection Wavelengths (nm) |
| exo-Ethanamine;tricyclo[5.2.1.02,6]decane | OPA/NAC | 15.2 | Ex: 340, Em: 455 |
| endo-Ethanamine;tricyclo[5.2.1.02,6]decane | OPA/NAC | 16.1 | Ex: 340, Em: 455 |
| By-product A | OPA/NAC | 14.5 | Ex: 340, Em: 455 |
Computational and Theoretical Investigations of Ethanamine;tricyclo 5.2.1.02,6 Decane
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. For Ethanamine;tricyclo[5.2.1.02,6]decane, such studies would provide invaluable insights into its stability, reactivity, and spectroscopic characteristics.
Molecular Orbital (HOMO/LUMO) Analysis and Charge Distribution Studies
An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, indicates the molecule's kinetic stability. A detailed study of this compound would involve mapping the electron density of these frontier orbitals to identify the likely sites for nucleophilic and electrophilic attack. Furthermore, charge distribution studies, often visualized through molecular electrostatic potential (MEP) maps, would reveal the regions of positive and negative electrostatic potential, highlighting areas susceptible to intermolecular interactions. However, specific HOMO/LUMO analysis and charge distribution studies for this compound have not been identified in the surveyed literature.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods can predict various spectroscopic parameters, such as NMR chemical shifts, and vibrational frequencies (IR and Raman). These theoretical predictions can be compared with experimental data to validate the computed molecular structure and provide a more detailed assignment of the observed spectra. While computational studies have been performed on related tricyclo[5.2.1.02,6]decane derivatives to predict their spectroscopic properties, specific data for this compound is not available.
Conformational Analysis and Elucidation of Potential Energy Surfaces
The rigid tricyclo[5.2.1.02,6]decane cage limits the conformational freedom of the molecule. However, the ethanamine substituent can adopt different orientations relative to the cage. A thorough conformational analysis would involve mapping the potential energy surface to identify the most stable conformers and the energy barriers between them. Such studies are essential for understanding the molecule's behavior in different environments. No specific conformational analysis for this compound was found in the available search results.
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for investigating reaction mechanisms and identifying the high-energy transition states that govern reaction rates. For this compound, this could involve modeling its synthesis or its participation in various chemical transformations. While the synthesis of related compounds has been described, detailed computational modeling of the reaction mechanisms and transition states specifically for this compound is not present in the reviewed literature.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
Molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of a molecule over time, including its interactions with other molecules or a solvent. For this compound, MD simulations could elucidate its behavior in solution, its diffusion properties, and its potential interactions with biological macromolecules. While MD simulations have been employed to study related systems, no specific simulations focusing on the dynamic behavior and interactions of this compound were identified.
Non Medicinal Applications of Ethanamine;tricyclo 5.2.1.02,6 Decane and Its Derivatives
Polymer and Materials Science Applications
The incorporation of the tricyclo[5.2.1.02,6]decane framework into polymers and materials has led to the development of advanced products with superior performance characteristics.
Role as Monomers or Building Blocks for High-Performance Polymers
Derivatives of tricyclo[5.2.1.02,6]decane, including those with amine functionalities, serve as critical monomers for synthesizing high-performance polymers (HPPs). mdpi.com The rigid TCD structure contributes to polymers with high glass transition temperatures (Tg), excellent thermal stability, and good mechanical strength. researchgate.netacs.org
For instance, novel thermoplastic poly(thioether sulfone)s have been synthesized using monomers derived from the tricyclo[5.2.1.02,6]decane moiety. researchgate.net These polymers demonstrate high molecular weights, good thermal stability with decomposition temperatures around 300 °C, and high glass transition temperatures. researchgate.net Similarly, polyamides and polyimides containing the TCD group have been developed, exhibiting enhanced solubility and thermal properties suitable for demanding applications. acs.orgexpresspolymlett.com
The introduction of TCD derivatives, such as adamantyl- and tricyclodecane-based methacrylates, into polymers like polymethyl methacrylate (B99206) (PMMA) has been shown to improve thermal and optical properties. researchgate.net This makes them valuable for microelectronics and optoelectronics applications where durability and performance under harsh conditions are essential. researchgate.net The bulky nature of the TCD group can increase the distance between polymer main chains, which can be a critical factor in applications like photoresists for semiconductor manufacturing. researchgate.net
Table 1: Properties of High-Performance Polymers Derived from Tricyclodecane Monomers
| Polymer Type | Monomer(s) | Key Properties | Potential Applications |
| Poly(thioether sulfone)s | TCD-based di-thiol and di-vinylsulfone | High Refractive Index (1.6052-1.6228), High Abbe's Number (45.8-48.0), Tg (74-113 °C), Thermally Stable (~300 °C) researchgate.net | Optical lenses, optoelectronics researchgate.net |
| Methacrylate Copolymers | Tricyclodecane-containing methacrylates | Improved Thermal Stability, High Etch Resistance researchgate.net | Microelectronics, nanolithography, photoresists researchgate.net |
| Polyamides/Polyimides | Diamines with tricyclo[5.2.1.02,6]decane groups | Good Thermal Stability, Enhanced Solubility acs.orgexpresspolymlett.com | High-temperature resistant films and materials expresspolymlett.com |
Development of Advanced Functional Materials and Coatings
Tricyclodecane derivatives, including amines and polyols, are integral to formulating advanced functional materials and coatings with specific properties like durability, chemical resistance, and controlled curing.
In the coatings industry, tricyclo[5.2.1.02,6]decane-containing polyester (B1180765) polyols are reacted with polyisocyanates to create isocyanate-functional prepolymers. google.com These prepolymers, when combined with blocked amine curing agents (such as ketimines, aldimines, or oxazolidines), form polyurethane coating compositions. google.com Upon exposure to moisture, the blocked amines hydrolyze, releasing the amine to react with the isocyanate prepolymer, resulting in a durable, tough, and fluid-resistant cured coating suitable for aerospace and automotive applications. google.com
Furthermore, polyamine compounds like bis(aminomethyl)tricyclodecane are utilized as epoxy resin curing agents. google.com These agents are crucial in formulations for paints, flooring, adhesives, and composite materials, providing excellent chemical resistance, weatherability, and mechanical properties to the cured epoxy resin. google.com The cycloaliphatic nature of these amines can contribute to better moisture resistance and weatherability compared to standard aliphatic amines. vanguardconcretecoating.comepoxychemicals.com
Derivatives such as tricyclodecane dimethanol diacrylate are used as monomers in formulations for paints and coatings, contributing to the polymer network's final properties. kowachemical.com The development of materials inspired by mussel adhesion has also involved the use of various polyamines in combination with polyphenols like tannic acid to create versatile coatings. polyacs.org
Applications in Catalyst Design and Ligand Development for Organic Synthesis
The rigid, well-defined three-dimensional structure of tricyclo[5.2.1.02,6]decane derivatives makes them attractive scaffolds for designing chiral ligands used in asymmetric catalysis. Chiral amines and their derivatives are essential for creating catalysts that can selectively produce one enantiomer of a chiral molecule, which is of paramount importance in chemical synthesis. nih.gov
While direct examples for "Ethanamine;tricyclo[5.2.1.02,6]decane" are highly specific, the broader class of chiral amines and complex cyclic amines are widely used. For example, novel ligands for enantioselective synthesis of amines have been developed for copper-catalyzed reactions. nih.gov The synthesis of complex azapolycycles, which are core structures in many biologically active compounds, often employs amine nucleophiles to build intricate molecular architectures. nih.gov The development of multidentate cyclopentadienyl (B1206354) ligands, which can incorporate amine functionalities, for use in organometallic complexes highlights the utility of amine-based structures in creating catalysts for polymerization and other organic transformations. researchgate.net The synthesis of chiral bisoxazoline ligands, which are highly effective in a range of asymmetric catalytic reactions, further underscores the importance of rigid cyclic structures in ligand design. orgsyn.org
Utilization as Specialty Chemicals and Industrial Intermediates
Amines derived from the tricyclo[5.2.1.02,6]decane skeleton are valuable specialty chemicals and industrial intermediates. Their unique structure is leveraged in the synthesis of other non-medicinal compounds and as performance-enhancing additives.
A prominent application is the use of bis(aminomethyl)tricyclodecane as a polyamine curing agent for epoxy resins. google.com Such curing agents are fundamental components in the production of a wide array of materials, including:
Paints and Coatings google.combasf.com
Flooring Materials google.com
Adhesives google.com
Fiber and Particle Reinforced Composite Materials google.com
Sealants and Insulating Materials google.com
Large chemical manufacturers offer a diverse portfolio of amines that serve as intermediates for various industries. basf.combasf.com These amines are building blocks for products ranging from plastics and coatings to crop protection agents. basf.com While specific fuel formulation applications for this compound are not prominently documented, amines in general are used as additives in fuels for various purposes, including as detergents and corrosion inhibitors. The tricyclodecane structure could potentially offer unique solubility and stability properties in such formulations.
Exploration in Non-Linear Optics (NLO) and Other Photonic Materials
Non-linear optics (NLO) is a field that studies how intense light interacts with materials to produce new optical effects, which is crucial for technologies like lasers and telecommunications. wikipedia.orgyoutube.com Materials with significant NLO responses are essential for applications such as frequency conversion and optical switching. youtube.com
The connection between tricyclo[5.2.1.02,6]decane derivatives and NLO materials is primarily through their incorporation into polymers designed for optical applications. For a material to exhibit significant NLO properties, it often requires a combination of an electron-donating group and an electron-accepting group connected by a π-conjugated system. While the saturated aliphatic TCD cage itself is not π-conjugated, it can be functionalized with chromophores or integrated into polymer backbones that possess NLO properties.
Environmental Transformation and Degradation Pathways Chemical Aspects
Abiotic Degradation Mechanisms (Photochemical Processes, Chemical Hydrolysis, and Oxidation)
There is no specific information available in the reviewed scientific literature concerning the abiotic degradation of "Ethanamine;tricyclo[5.2.1.02,6]decane". Studies detailing its susceptibility to photochemical processes, chemical hydrolysis, or oxidation under various environmental conditions have not been found.
Microbial Transformation Pathways (Focus on Chemical Changes, Metabolite Identification, and Pathway Elucidation)
No studies were identified that investigate the microbial transformation of "this compound". Consequently, there is no information on the chemical changes it undergoes due to microbial action, the identity of any resulting metabolites, or the elucidation of its biodegradation pathways.
Persistence and Distribution in Environmental Compartments (e.g., Soil, Water, Air, focused on chemical fate)
Data regarding the persistence and distribution of "this compound" in environmental compartments such as soil, water, and air are not available. Research on its chemical fate, including its potential for bioaccumulation or long-range transport, has not been published.
Identification and Characterization of Chemical Degradation Products
As no studies on the degradation of "this compound" were found, there is no information available on the identity or characteristics of its chemical degradation products.
Emerging Research Directions and Future Perspectives
Development of Innovative and Atom-Economical Synthetic Methodologies
Atom economy is a guiding principle in green chemistry that emphasizes the maximization of the incorporation of all materials used in the process into the final product. nih.govrsc.org For the synthesis of Ethanamine;tricyclo[5.2.1.02,6]decane, research is moving towards catalytic and one-pot procedures that minimize waste and improve efficiency. nih.govresearchgate.net
One promising approach is the direct reductive amination of the corresponding ketone, tricyclo[5.2.1.02,6]decan-8-one, with ethylamine (B1201723). This reaction, when catalyzed by transition metals such as ruthenium or rhodium, can proceed with high selectivity and yield under milder conditions than traditional methods. nih.gov The development of heterogeneous catalysts for this transformation is of particular interest as it simplifies product purification and catalyst recycling, further enhancing the atom economy of the process.
Another innovative strategy involves the catalytic hydroaminomethylation of dicyclopentadiene (B1670491), a readily available starting material. acs.org This process would involve a sequence of hydroformylation, amination, and hydrogenation steps that could potentially be carried out in a single reactor, significantly reducing the number of synthetic operations and the associated waste.
Future research in this area will likely focus on the design of novel, highly active, and selective catalysts, including biocatalysts, for these transformations. The goal is to develop a synthetic route to this compound that is not only high-yielding but also environmentally benign and economically viable.
| Synthetic Strategy | Key Features | Potential Advantages |
| Catalytic Reductive Amination | Use of transition metal catalysts (e.g., Ru, Rh) | High selectivity, milder reaction conditions, potential for catalyst recycling |
| Catalytic Hydroaminomethylation | One-pot reaction from dicyclopentadiene | Reduced number of synthetic steps, utilization of a readily available starting material |
| Biocatalysis | Use of enzymes as catalysts | High stereoselectivity, environmentally friendly conditions |
Application of Advanced In Situ Spectroscopic Techniques for Real-Time Reaction Monitoring
A deeper understanding of reaction mechanisms and kinetics is crucial for the optimization of synthetic processes. Advanced in situ spectroscopic techniques, such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy, are powerful tools for the real-time monitoring of chemical reactions. rsc.orgmt.comspectroscopyonline.comrsc.org The application of these techniques to the synthesis of this compound can provide valuable insights into the reaction progress, the formation of intermediates, and the influence of various reaction parameters.
In situ FTIR spectroscopy can be used to monitor the reductive amination of tricyclo[5.2.1.02,6]decan-8-one by tracking the disappearance of the characteristic carbonyl stretching vibration of the ketone and the appearance of the N-H bending and C-N stretching vibrations of the amine product. youtube.com This allows for the precise determination of the reaction endpoint and the identification of any side reactions.
Raman spectroscopy is particularly well-suited for monitoring reactions in aqueous or highly polar media and can provide complementary information to FTIR. petro-online.comprocess-instruments-inc.comspectroscopyonline.com It can be used to monitor changes in the carbon-carbon double bonds if starting from unsaturated precursors and to quantify the concentration of reactants and products in real-time.
Flow NMR spectroscopy is another powerful technique for real-time reaction analysis, providing detailed structural information about the species present in the reaction mixture. researchgate.net This can be particularly useful for identifying and characterizing transient intermediates that may not be detectable by other methods.
The data obtained from these in situ techniques can be used to develop detailed kinetic models of the reaction, which can then be used to optimize reaction conditions for maximum yield and selectivity.
| Spectroscopic Technique | Information Provided | Application in Synthesis Monitoring |
| In Situ FTIR | Functional group analysis | Tracking the conversion of ketone to amine, identifying reaction intermediates and byproducts |
| In Situ Raman | Molecular vibrations | Monitoring changes in unsaturation, quantifying reactant and product concentrations |
| Flow NMR | Detailed structural information | Identifying transient intermediates, elucidating reaction mechanisms |
Synergistic Integration of Computational and Experimental Approaches for Predictive Chemistry
Density Functional Theory (DFT) calculations can be employed to determine the three-dimensional structure, conformational preferences, and electronic properties of the molecule. These calculations can also predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies, which can aid in the characterization of the synthesized compound.
Furthermore, computational models can be used to investigate the reaction mechanisms of its synthesis. By calculating the energy profiles of different reaction pathways, it is possible to identify the most favorable route and to understand the factors that control the selectivity of the reaction. This information can then be used to design more efficient catalysts and to optimize reaction conditions.
Machine learning algorithms, trained on large datasets of known reactions, are also emerging as powerful tools for predicting the outcomes of chemical reactions. acs.orgyoutube.com Such models could be used to predict the optimal conditions for the synthesis of this compound or to identify novel reactions for its functionalization.
The synergy between computational predictions and experimental validation is key to advancing our understanding of this unique molecule and unlocking its full potential.
| Computational Method | Predicted Properties | Impact on Research and Development |
| Density Functional Theory (DFT) | Molecular structure, electronic properties, spectroscopic data, reaction energetics | Guidance for synthesis and characterization, understanding of reactivity |
| Molecular Dynamics (MD) | Conformational dynamics, interactions with other molecules | Insights into behavior in different environments (e.g., solvents, polymer matrices) |
| Machine Learning (ML) | Reaction outcomes, optimal reaction conditions | Acceleration of synthesis development, discovery of new reactions |
Exploration of Novel High-Value Non-Medicinal Applications in Emerging Technologies
The rigid and bulky tricyclodecane core of this compound imparts a unique combination of properties, including high thermal stability, a high glass transition temperature, and a low dielectric constant. researchgate.netresearchgate.net These characteristics make it an attractive building block for the development of advanced materials with applications in a variety of high-tech fields.
One of the most promising areas of application is in the field of high-performance polymers . researchgate.net The incorporation of the tricyclodecane moiety into polymer backbones can significantly enhance their thermal and mechanical properties. The ethanamine group can serve as a reactive handle for polymerization, allowing for the synthesis of a wide range of polyamides, polyimides, and epoxy resins. These materials could find use in the aerospace and electronics industries, where there is a high demand for materials that can withstand extreme conditions.
In the field of microelectronics and optoelectronics , polymers derived from tricyclodecane derivatives are being explored for use as low-k dielectric materials, photoresists, and encapsulation materials for LEDs. researchgate.netgoogle.comsigmaaldrich.com The low dielectric constant of the tricyclodecane cage helps to reduce signal delay and power consumption in integrated circuits, while its high transparency and thermal stability are advantageous for optical applications.
Another potential application is as a curing agent for epoxy resins . The amine functionality can react with the epoxide groups to form a cross-linked network, and the rigid tricyclodecane structure can improve the toughness and thermal stability of the resulting material. These high-performance epoxy resins could be used in adhesives, coatings, and composites for demanding applications.
Further research into the structure-property relationships of polymers and materials derived from this compound will be crucial for the development of these and other novel applications.
| Application Area | Key Properties Conferred by the Tricyclodecane Scaffold | Potential Products |
| High-Performance Polymers | High thermal stability, high glass transition temperature, mechanical strength | Polyamides, polyimides for aerospace and automotive components |
| Microelectronics & Optoelectronics | Low dielectric constant, high transparency, thermal stability | Low-k dielectrics, photoresists, LED encapsulants |
| Advanced Adhesives and Coatings | Improved toughness, thermal stability, chemical resistance | High-performance epoxy resins for structural adhesives and protective coatings |
Q & A
Basic Research Questions
Q. What synthetic methods are effective for oxidizing tricyclo[5.2.1.02,6]decane, and how can the products be characterized?
- Methodological Answer : React endo/exo isomers of tricyclo[5.2.1.02,6]decane with a 17-fold excess of chromic anhydride in acetic acid (65% yield). Confirm product structure (e.g., bicyclo[5.2.1]deca-2,6-dione) using elemental analysis (C10H14O2) and IR spectroscopy (C=O stretch at 1710 cm⁻¹, indicating no angular strain). Mass spectrometry validates molecular ion fragmentation patterns .
Q. How do conformational dynamics influence the reactivity of tricyclo[5.2.1.02,6]decane derivatives?
- Methodological Answer : Use PMR spectroscopy with shift reagents to analyze conformational mobility. Draiding models suggest six conformations in the eight-membered ring, enabling rapid interconversion. This mobility impacts reactivity in polymerization or derivatization reactions .
Q. What spectroscopic techniques are critical for identifying functional groups in tricyclo[5.2.1.02,6]decane derivatives?
- Methodological Answer : IR spectroscopy detects carbonyl groups (1710 cm⁻¹) and excludes other functional groups. Mass spectrometry confirms molecular ion fragmentation, while PMR reveals structural flexibility. For hydroxylated derivatives (e.g., bis-hydroxymethyl isomers), monitor O-H stretches and coupling patterns .
Advanced Research Questions
Q. What mechanistic insights explain the thermal decomposition of tricyclo[5.2.1.02,6]decane in high-energy fuels like JP-10?
- Methodological Answer : Conduct pyrolysis experiments at controlled pressures (e.g., 1–10 atm) and temperatures (500–1000°C). Compare decomposition rates with norbornane using gas chromatography. Theoretical calculations (e.g., DFT) model C-C bond cleavage pathways, aligning with experimental mass spectrometry data .
Q. How can electrochemical reduction optimize the synthesis of tricyclo[5.2.1.02,6]decane diol derivatives?
- Methodological Answer : Perform polarography in DMF or aqueous dioxane to study two-electron reduction of bicyclo[5.2.1]deca-2,6-dione. Use coulometry to confirm electron transfer efficiency. Cyclization during electrolysis yields tricyclo[5.2.1.02,6]deca-2,6-diol, validated by NMR and IR .
Q. What computational strategies predict the pyrolysis pathways of tricyclo[5.2.1.02,6]decane, and how do they compare to experimental results?
- Methodological Answer : Apply density functional theory (DFT) to model radical intermediates and transition states. Compare simulated bond dissociation energies (BDEs) with experimental pyrolysis data (e.g., from shock tube or flow reactor studies). Discrepancies highlight neglected steric effects in computational models .
Q. How does tricyclo[5.2.1.02,6]decane enhance the performance of low-shrinkage polymers?
- Methodological Answer : Incorporate bis(acryloyloxymethyl) derivatives (e.g., TCD-DI-HEA) into resin formulations. Monitor volumetric shrinkage via dilatometry. The rigid tricyclic backbone reduces Brownian motion-induced stress, improving mechanical stability. Validate with dynamic mechanical analysis (DMA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
